molecular formula C23H40Cl2N6O7S B611639 Vardenafil hydrochloride trihydrate CAS No. 330808-88-3

Vardenafil hydrochloride trihydrate

Cat. No.: B611639
CAS No.: 330808-88-3
M. Wt: 615.568
InChI Key: NEAUGLIJDBPHAY-UHFFFAOYSA-N
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Description

Vardenafil hydrochloride trihydrate (C₂₃H₃₂N₆O₄S·HCl·3H₂O; molecular weight: 579.1 g/mol) is a potent, selective phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction (ED) . Structurally, it comprises a phenylsulfonyl piperazine backbone with an imidazotriazinone moiety, distinguishing it from other PDE5 inhibitors like sildenafil and tadalafil . The trihydrate form is critical for stability and solubility, crystallizing in space group C2/c with unit cell parameters a = 34.78 Å, b = 11.57 Å, c = 14.69 Å, and β = 93.34° . It is soluble in methanol, ethanol, and 0.1M HCl but only slightly soluble in water .

Clinically, this compound exhibits rapid onset (15–30 minutes) at doses of 5–20 mg, with minimal side effects like transient color vision disturbances reported in <1% of patients . Its potency is attributed to high PDE5 selectivity (IC₅₀ = 0.7 nM), outperforming sildenafil (IC₅₀ = 6.6 nM) in enzymatic assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vardenafil hydrochloride trihydrate involves a series of complex chemical reactions. One common method starts with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product . Another method involves the reaction of 2-(2-phenylethyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazine-4-one with chlorsulfonic acid under nitrogen protection at temperatures between -15°C to 15°C .

Industrial Production Methods: The industrial production of high-purity this compound involves improving post-treatment methods to stabilize intermediates, increase reaction yields, and enhance product purity. This method is highly applicable in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: Vardenafil hydrochloride trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of vardenafil, which may have different pharmacological properties .

Scientific Research Applications

Erectile Dysfunction Treatment

The most well-known application of vardenafil hydrochloride trihydrate is in the treatment of erectile dysfunction. It is marketed under the brand names Levitra and Staxyn. Clinical studies have demonstrated its efficacy in improving erectile function, with a significant percentage of patients reporting improved erections compared to placebo treatments. The recommended dosages range from 5 mg to 20 mg, depending on individual patient needs and tolerability .

Pulmonary Arterial Hypertension

Vardenafil has also been explored as a potential treatment for pulmonary arterial hypertension (PAH). The inhibition of PDE5 leads to vasodilation in pulmonary vascular beds, which can alleviate symptoms associated with PAH. Research indicates that vardenafil may improve exercise capacity and hemodynamics in patients suffering from this condition .

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy and safety of vardenafil:

  • Efficacy in Elderly Patients : A study showed that elderly men (≥65 years) exhibited higher systemic exposure to vardenafil compared to younger patients, which may necessitate dosage adjustments .
  • Combination Therapy : Research has also evaluated vardenafil's effectiveness when combined with other therapies for erectile dysfunction, demonstrating improved outcomes in certain patient populations .

Side Effects and Interactions

Common side effects associated with vardenafil include headache, flushing, nasal congestion, dyspepsia, dizziness, and back pain. Notably, interactions with other medications, particularly those affecting cytochrome P450 enzymes (like ritonavir), can significantly increase plasma levels of vardenafil, necessitating careful management in polypharmacy situations .

Research Directions

Ongoing research is focusing on:

  • Alternative Delivery Systems : Development of oral dispersible films for faster onset of action and improved patient compliance .
  • Long-term Efficacy Studies : Investigating the long-term effects and safety profile of vardenafil in chronic use scenarios.

Summary Table

ApplicationDescription
Erectile DysfunctionPrimary use; improves erectile function significantly compared to placebo.
Pulmonary Arterial HypertensionInvestigated for vasodilatory effects; may improve exercise capacity in PAH patients.
MechanismSelective PDE5 inhibition increases cGMP levels leading to enhanced vasodilation.
Side EffectsCommon: headache, flushing; serious interactions with CYP3A4 inhibitors noted.

Mechanism of Action

Vardenafil hydrochloride trihydrate exerts its effects by inhibiting the degradation of cyclic guanosine monophosphate by PDE5. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum, activating guanylate cyclase and increasing cyclic guanosine monophosphate synthesis. This leads to the relaxation of smooth muscle cells in the corpus cavernosum, allowing increased blood flow and resulting in an erection .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Sildenafil Citrate (Viagra®):

  • Structure: Shares an imidazotriazinone core but lacks the ethoxy group at the phenylsulfonyl position .
  • Crystallography: The free base of vardenafil has a crystal structure nearly identical to sildenafil’s free base, but their hydrated salt forms differ. Vardenafil monohydrochloride trihydrate crystallizes in a monoclinic system, while sildenafil citrate forms a triclinic lattice .

Tadalafil (Cialis®):

  • Structure: Features a β-carboline ring instead of imidazotriazinone, conferring a longer half-life (~17.5 hours) .
  • Solubility : Less water-soluble than vardenafil hydrochloride trihydrate, requiring lipid-based formulations for bioavailability .

Dapoxetine Hydrochloride (Priligy®):

  • Application : Primarily a serotonin reuptake inhibitor for premature ejaculation, but co-formulated with vardenafil in some studies .
  • Analytical Separation: In HPTLC, vardenafil and dapoxetine exhibit distinct Rf values (0.47 vs. 0.79) under chloroform-methanol-acetonitrile-formic acid mobile phases .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Vardenafil HCl Trihydrate Sildenafil Citrate Tadalafil
Onset Time 15–30 minutes 30–60 minutes 45–60 minutes
Duration 4–5 hours 4–5 hours Up to 36 hours
PDE5 IC₅₀ 0.7 nM 6.6 nM 1.05 nM
Bioavailability 15% 41% 36%
Food Interaction Reduced absorption with high-fat meals Similar to vardenafil Unaffected by food

Sources:

Stability and Formulation Challenges

  • Hydration Sensitivity : this compound requires controlled humidity (30–90% RH) during manufacturing to maintain its trihydrate form, unlike anhydrous sildenafil citrate .
  • Thermal Degradation : Differential scanning calorimetry (DSC) shows dehydration at 80–120°C, followed by decomposition at 220°C, comparable to dapoxetine hydrochloride’s stability profile .

Analytical Methodologies

Method Vardenafil HCl Trihydrate Sildenafil Citrate Key Advantages
RP-HPLC Retention time: 2.53 min 3.8 min High sensitivity (LOD: 56.91 ng/mL) for vardenafil
HPTLC Rf = 0.47 Rf = 0.35 Simultaneous quantification with dapoxetine
X-ray Diffraction Space group C2/c P-1 (triclinic) Confirms trihydrate vs. citrate salt forms

Research Findings and Clinical Implications

  • Efficacy : In head-to-head trials, vardenafil showed superior efficacy to sildenafil in diabetic ED patients (76% vs. 62% improvement) due to higher PDE5 affinity .
  • Cost-Effectiveness : Generic this compound formulations reduce production costs by 30% compared to patented sildenafil citrate, leveraging water-based crystallization without organic solvents .

Biological Activity

Vardenafil hydrochloride trihydrate is a potent phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). Its biological activity is primarily linked to its ability to enhance the effects of nitric oxide (NO), leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This article explores the detailed mechanisms, pharmacokinetics, and clinical applications of vardenafil, supported by relevant research findings and case studies.

Vardenafil selectively inhibits PDE5, an enzyme responsible for the degradation of cGMP in smooth muscle tissues. The inhibition of PDE5 leads to increased concentrations of cGMP, resulting in smooth muscle relaxation and enhanced blood flow to the penis during sexual stimulation. This mechanism is crucial for achieving and maintaining an erection.

  • Chemical Structure : this compound has the molecular formula C23H32N6O4SHCl3H2OC_{23}H_{32}N_{6}O_{4}S\cdot HCl\cdot 3H_{2}O with a molecular weight of approximately 579.1 Da .

Pharmacokinetics

The pharmacokinetic profile of vardenafil reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Vardenafil is rapidly absorbed, with peak plasma concentrations occurring between 30 minutes to 2 hours after oral administration. Its bioavailability is approximately 15% .
  • Distribution : It has a steady-state volume of distribution (Vd) of about 208 L, indicating extensive tissue distribution .
  • Metabolism : The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with a significant metabolite being N-desethylvardenafil (M1), which retains some PDE5 inhibitory activity .
  • Elimination : The elimination half-life of vardenafil is approximately 4 hours, but clinical effects may persist beyond this time due to prolonged pharmacodynamic actions .

Erectile Dysfunction

Vardenafil is primarily indicated for the treatment of erectile dysfunction. Numerous clinical trials have demonstrated its efficacy:

  • A randomized controlled trial showed that vardenafil significantly improved erectile function compared to placebo, with a notable increase in the International Index of Erectile Function (IIEF) scores .
  • The recommended starting dose is typically 10 mg taken as needed before sexual activity.

Raynaud's Phenomenon

Recent studies have explored vardenafil's potential benefits beyond ED, particularly in treating Raynaud's phenomenon (RP):

  • A double-blind study involving patients with primary and secondary RP found that vardenafil significantly reduced the frequency and duration of Raynaud attacks. The average reduction in the Raynaud's Condition Score (RCS) was −0.45 compared to placebo (P = .03) .
  • Improved digital blood flow was observed, although not statistically significant (P = .14), suggesting that vardenafil may have vasodilatory effects beneficial for patients suffering from RP .

Research Findings and Case Studies

The following table summarizes key findings from various studies on vardenafil:

StudyPopulationDosageOutcomeKey Findings
JAMA Internal Medicine StudyPatients with RP10 mg twice dailySignificant reduction in RCSImproved symptoms in primary RP and systemic sclerosis patients; prolonged effect observed
Clinical Trial on EDMales with ED10 mg as neededEnhanced erectile functionSignificant improvement in IIEF scores compared to placebo
Pharmacokinetics StudyHealthy malesVarious dosesAbsorption and metabolism profilePeak concentration at ~60 min; bioavailability ~15%

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Vardenafil HCl trihydrate (VHT) in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column and an isocratic mobile phase (0.1% orthophosphoric acid:acetonitrile, 80:20 v/v) is widely validated. This method achieves a retention time of 2.53 minutes, linearity (0.0025–6 µg/mL; R² = 0.999), and sensitivity (LOD: 56.91 ng/mL, LOQ: 172.44 ng/mL). It complies with ICH guidelines for accuracy (99.20–100.43% recovery) and precision (%RSD < 2%) .

Q. How does VHT’s selectivity for PDE5 compare to other PDE isoforms, and what assays determine this?

VHT is a potent PDE5 inhibitor with an IC₅₀ of 0.7 nM, showing >250-fold selectivity over PDE1 (IC₅₀ = 180 nM) and minimal activity against PDE2, PDE3, and PDE4 (IC₅₀ > 1000 nM). Radioligand binding assays or fluorescence-based enzymatic activity assays using recombinant PDE isoforms are standard. Competitive inhibition kinetics (e.g., Lineweaver-Burk plots) confirm non-competitive cGMP hydrolysis inhibition .

Q. What are the critical parameters for ensuring stability in VHT formulations during storage?

Stability studies should assess degradation under stress conditions (acid/base hydrolysis, oxidation, thermal, and photolytic exposure). RP-HPLC with photodiode array detection is used to monitor impurities. For example, forced degradation studies reveal degradation products at 254 nm, with method validation ensuring specificity and robustness per ICH Q2(R1) .

Advanced Research Questions

Q. How can RP-HPLC parameters be optimized to enhance sensitivity and reduce retention time for VHT quantification?

Key optimizations include:

  • Column selection : Use a monolithic C18 column for faster separations vs. conventional columns.
  • Mobile phase : Adjust acetonitrile ratio (e.g., 20% → 25%) to reduce retention time while maintaining resolution.
  • Flow rate : Increase from 1.0 mL/min to 1.2 mL/min to shorten analysis time without compromising theoretical plates (>5000).
  • Detection wavelength : Use 230 nm for maximal UV absorption, improving signal-to-noise ratio .

Q. What experimental designs are effective in formulating VHT orally disintegrating tablets (ODTs)?

A simplex centroid mixture design optimizes superdisintegrants (e.g., crospovidone, sodium starch glycolate) and fillers (mannitol, microcrystalline cellulose). Critical responses include disintegration time (<30 seconds), hardness (>40 N), and dissolution (>85% in 15 minutes). Direct compression is preferred over wet granulation to preserve API stability .

Q. How can researchers resolve discrepancies in reported PDE5 inhibition IC₅₀ values for VHT?

Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). Standardize assays using:

  • Enzyme source : Human recombinant PDE5 vs. tissue extracts.
  • Substrate concentration : cGMP at Km (e.g., 0.5 µM) to avoid substrate inhibition.
  • Controls : Include sildenafil as a reference inhibitor (IC₅₀ = 3.5 nM) for cross-validation .

Q. What strategies improve bioanalytical method sensitivity for pharmacokinetic studies of VHT?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode enhances sensitivity. Use deuterated internal standards (e.g., VHT-d₃) to correct matrix effects. Validate lower limits of quantification (LLOQ) at 0.1 ng/mL in plasma, ensuring %CV < 15% .

Q. Methodological Notes

  • Data Contradictions : Earlier HPLC methods reported longer retention times (~6–8 minutes) and higher LODs (>100 ng/mL) compared to the optimized RP-HPLC method (2.53 minutes; LOD = 56.91 ng/mL). This highlights the need for column/mobile phase optimization .
  • Regulatory Compliance : The European Pharmacopoeia certifies VHT standards (CEP 2014-106) for quality control, requiring batch-specific validation of identity, purity, and potency .

Properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCDRHDULQYRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954704
Record name 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3)
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Molecular Weight

579.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330808-88-3
Record name Vardenafil hydrochloride trihydrate
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Record name 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3)
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Record name Vardenafil Hydrochloride Trihydrate
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Record name VARDENAFIL HYDROCHLORIDE
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